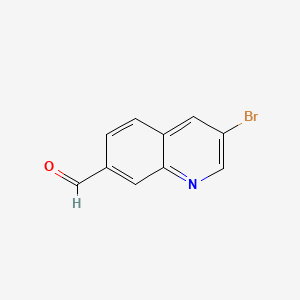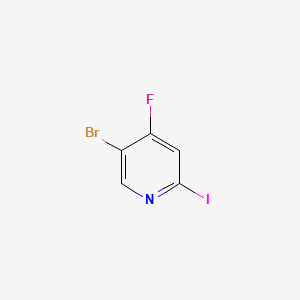
6,8-Dimethylquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dimethylquinoline hydrochloride is a chemical compound belonging to the quinoline family. It is characterized by its yellow crystalline powder form, which is soluble in water and ethanol. This compound has garnered attention due to its potential therapeutic and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethylquinoline hydrochloride typically involves the reaction of aniline derivatives with acetaldehyde under microwave irradiation without any solvent. Hydrochloric acid is used as the catalyst for this reaction, which has been found to yield the highest results . This method is part of a broader trend towards greener and more sustainable chemical processes, utilizing alternative reaction methods such as microwave irradiation, solvent-free conditions, and eco-friendly catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of recyclable catalysts and solvent-free conditions, are likely to be applied to scale up the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dimethylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoline derivatives with additional hydrogen atoms.
Substitution: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6,8-Dimethylquinoline hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions and as a fluorescent probe.
Biology: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Wirkmechanismus
The mechanism of action of 6,8-Dimethylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is known to exhibit antimicrobial and anticancer activities by interfering with the cellular processes of microorganisms and cancer cells. The compound may inhibit the synthesis of nucleic acids and proteins, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with various pharmacological activities.
4-Hydroxy-2-quinolones: Compounds with significant pharmaceutical and biological activities.
8-Hydroxyquinoline: Known for its antimicrobial, anticancer, and antifungal effects.
Uniqueness
6,8-Dimethylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its solubility in water and ethanol, along with its potential therapeutic applications, sets it apart from other quinoline derivatives.
Eigenschaften
IUPAC Name |
6,8-dimethylquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N.ClH/c1-8-6-9(2)11-10(7-8)4-3-5-12-11;/h3-7H,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHCKNOJIHABGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=CC=N2)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682443 |
Source


|
| Record name | 6,8-Dimethylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-45-8 |
Source


|
| Record name | Quinoline, 6,8-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dimethylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Bromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567892.png)



![3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B567898.png)






![3'H-Spiro[azepane-4,1'-isobenzofuran]](/img/structure/B567912.png)


